2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)-N-methylacetamide
Description
This compound is a pyridazinone derivative featuring a 4-bromophenyl substituent at the 3-position of the pyridazinone core and an N-methylacetamide group linked to a 3-chlorophenyl moiety. Pyridazinones are heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties . The bromine and chlorine substituents on the aromatic rings likely enhance lipophilicity and influence electronic interactions with biological targets.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-chlorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2/c1-23(16-4-2-3-15(21)11-16)19(26)12-24-18(25)10-9-17(22-24)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXLOUHZZKGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)-N-methylacetamide is a member of the pyridazinone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H18BrClN4O
- Molecular Weight : Approximately 423.23 g/mol
- Key Features : The structure includes a pyridazine core, a bromophenyl group, and a chlorophenyl moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrClN4O |
| Molecular Weight | 423.23 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Antitumor Activity
Recent studies have suggested that compounds with similar structures exhibit significant antitumor properties. For instance, pyridazinone derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A related compound exhibited an IC50 of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to standard treatments like SAHA (IC50: 17.25 μM) .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have shown selectivity for histone deacetylases (HDACs), particularly HDAC3, leading to altered gene expression and reduced tumor growth.
- Receptor Interaction : The presence of halogenated phenyl groups may enhance binding affinity to specific receptors involved in inflammatory pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:
- Absorption : Moderate bioavailability due to lipophilicity.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes.
- Toxicity : Initial assessments suggest low acute toxicity; however, further studies are required to evaluate chronic exposure effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other pyridazinone derivatives:
| Compound Name | IC50 (μM) against HepG2 | Mechanism of Action |
|---|---|---|
| 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide | 1.30 | HDAC inhibition and apoptosis induction |
| N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 1.50 | Cell cycle arrest |
| N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}isoleucine | 0.95 | Receptor modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Halogen Effects : The 4-bromophenyl group in the target compound may offer greater steric bulk and altered electronic properties compared to 4-chlorophenyl (6f) or 4-fluorophenyl () analogs. Bromine’s higher atomic polarizability could enhance binding to hydrophobic pockets in target proteins .
- N-Methylation: The N-methyl group on the acetamide may reduce hydrogen-bonding capacity compared to non-methylated analogs, influencing solubility and metabolic stability .
Spectroscopic and Crystallographic Data
- IR Spectroscopy: The target compound’s C=O stretches (amide and pyridazinone) would likely appear near 1660–1680 cm⁻¹, consistent with analogs like 6e (1664 cm⁻¹) and 6f (1681 cm⁻¹) .
- Crystallography : reveals that substituent orientation (e.g., dihedral angles between aromatic rings) significantly impacts molecular packing and hydrogen-bonding networks. For example, dichlorophenyl analogs exhibit dihedral angles of 54.8°–77.5°, which could correlate with the target compound’s solid-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
